N-(2-bromophenyl)hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
35758-75-9 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188.02 g/mol |
IUPAC Name |
N-(2-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |
InChI Key |
ZTYHNMCGKDIQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NO)Br |
Origin of Product |
United States |
Strategic Importance of N Arylhydroxylamines As Versatile Synthetic Intermediates
N-Arylhydroxylamines are highly valued in organic synthesis due to their role as precursors to a wide array of nitrogen-containing compounds. mdpi.comresearchgate.net Their strategic importance stems from their ability to be readily prepared, most commonly through the selective reduction of widely available nitroarenes. mdpi.comwhiterose.ac.ukrsc.org This transformation can be achieved using various catalytic systems, including those based on platinum, ruthenium, or zinc, offering a reliable entry point to this class of compounds. whiterose.ac.ukrsc.org
Once formed, N-arylhydroxylamines serve as key intermediates in the synthesis of complex nitrogen heterocycles, which are prominent scaffolds in pharmaceuticals and biologically active molecules. acs.orgnih.govyoutube.com For instance, they are instrumental in modern indole (B1671886) synthesis methodologies. Gold-catalyzed additions of N-arylhydroxylamines to terminal alkynes generate O-alkenyl-N-arylhydroxylamine intermediates, which then undergo a facile researchgate.netresearchgate.net-sigmatropic rearrangement and cyclodehydration to produce 2-alkylindoles with high regioselectivity under exceptionally mild conditions. This approach overcomes some limitations of the traditional Fischer indole synthesis.
Furthermore, N-arylhydroxylamines can undergo various coupling and rearrangement reactions. They participate in copper-catalyzed N-arylation, palladium-catalyzed cross-coupling reactions, and can be used to form N-N bonds, leading to unsymmetrical hydrazines. nih.govorganic-chemistry.orgdocumentsdelivered.com Their ability to undergo rearrangement reactions, such as the formation of 2-aminophenols, further broadens their synthetic utility. rsc.org This versatility makes N-arylhydroxylamines, including N-(2-bromophenyl)hydroxylamine, indispensable tools for synthetic chemists.
Distinctive Reactivity Profiles and Stereochemical Considerations of Bromine Substituted Hydroxylamines
The introduction of a bromine atom onto the phenyl ring of an N-arylhydroxylamine, particularly at the ortho position as in N-(2-bromophenyl)hydroxylamine, imparts distinctive reactivity and stereochemical properties. These effects are primarily electronic and steric in nature.
The bromine atom is an electron-withdrawing group via induction and a weak deactivator, yet it is an ortho-, para-director in electrophilic aromatic substitution. This electronic influence can affect the nucleophilicity of the hydroxylamine (B1172632) nitrogen and the oxygen atom. More significantly, the position of the bromine atom has a profound impact on the reactivity of the aromatic ring itself. For instance, in reactions involving the reduction of substituted nitroarenes, those bearing electron-withdrawing groups, such as halogens, tend to react faster. nih.gov
The most significant influence of the ortho-bromo substituent is steric hindrance. The bulky bromine atom adjacent to the hydroxylamine moiety can direct the regiochemical outcome of reactions and influence the stereoselectivity. In stereoselective reactions, where the formation of one stereoisomer is favored over another, the steric bulk of the ortho-substituent can effectively shield one face of the reacting center. numberanalytics.commasterorganicchemistry.com This forces an incoming reagent to approach from the less hindered side, leading to a high degree of control over the three-dimensional arrangement of atoms in the product. numberanalytics.com For example, in metal-catalyzed reactions, the ortho-bromo group can influence the coordination of the substrate to the metal center, thereby dictating the stereochemical course of the reaction. While specific stereochemical studies on this compound are not extensively documented, the general principles of steric control in asymmetric synthesis suggest that the ortho-bromo group would be a powerful tool for inducing stereoselectivity in reactions such as additions, cyclizations, and rearrangements. numberanalytics.commdpi.com
Transformative Applications of N 2 Bromophenyl Hydroxylamine in Complex Molecule Synthesis
Modular Construction of Nitrogen-Containing Heterocycles
The construction of nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgfiveable.me N-Aryl hydroxylamines, including N-(2-bromophenyl)hydroxylamine, are particularly useful precursors for these structures due to the inherent reactivity of the N-O bond. They can act as nucleophiles or be transformed into reactive intermediates like nitrones, enabling a diverse range of cyclization strategies. The presence of the 2-bromo substituent on the phenyl ring offers a distinct advantage, providing a site for post-cyclization functionalization, thereby allowing for the rapid generation of diverse molecular libraries.
Synthesis of Isoxazoline and Isoxazolidine (B1194047) Architectures
Isoxazoline and isoxazolidine rings are important five-membered heterocycles found in numerous biologically active compounds. rsc.orgnih.gov N-substituted hydroxylamines are key reagents for their synthesis. One common method involves the reaction of an N-substituted hydroxylamine (B1172632) with an α,β-unsaturated carbonyl compound, which can lead to the formation of isoxazolidines. researchgate.net For instance, the reaction of N-phenylhydroxylamine with methyl vinyl ketone yields a 5-hydroxyisoxazolidine derivative. researchgate.net this compound can be employed in a similar manner to generate 2-(2-bromophenyl)-substituted isoxazolidine cores.
Another powerful strategy is the 1,3-dipolar cycloaddition of nitrones with alkenes. Nitrones can be readily generated in situ from the oxidation of N-substituted hydroxylamines. The resulting nitrone then reacts with an alkene to form the isoxazolidine ring with high regioselectivity. Furthermore, isoxazolines can be synthesized through various methods, including the cyclization of O-propargylic hydroxylamines or the cycloaddition of in situ generated nitrile oxides with alkenes. organic-chemistry.orgrsc.orgnih.gov The use of this compound in these transformations installs the 2-bromophenyl group directly onto the nitrogen atom of the heterocyclic ring, creating a product that is primed for further chemical modification.
| Starting Materials | Resulting Heterocycle | General Reaction Type |
| N-Aryl hydroxylamine + α,β-Unsaturated Carbonyl | Isoxazolidine | Michael Addition / Cyclization |
| N-Aryl hydroxylamine + Aldehyde → Nitrone + Alkene | Isoxazolidine | 1,3-Dipolar Cycloaddition |
| Aldoxime (from Hydroxylamine) → Nitrile Oxide + Alkene | Isoxazoline | 1,3-Dipolar Cycloaddition rsc.org |
| O-Propargylic N-Hydroxylamine | 4-Isoxazoline | Gold(I)-catalyzed Intramolecular Cyclization organic-chemistry.org |
Formation of Pyrazole (B372694) and Pyrazoline Scaffolds
Pyrazole and pyrazoline scaffolds are five-membered heterocycles containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. rsc.orgnih.gov It is important to note that the synthesis of these structures typically relies on precursors that can provide a dinitrogen unit, with hydrazine (B178648) and its derivatives being the most common starting materials. The standard and widely used methods for pyrazole synthesis involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. rsc.org
Hydroxylamine derivatives, such as this compound, possess a C-N-O linkage and are therefore not direct precursors for the pyrazole or pyrazoline core, which requires a C-N-N linkage. The characteristic reactivity of hydroxylamines leads to the formation of heterocycles with an N-O bond, such as isoxazoles, isoxazolines, and isoxazolidines. Therefore, the direct formation of pyrazole and pyrazoline scaffolds falls outside the typical synthetic applications of this compound.
Access to N-Substituted Amidoxime (B1450833) Derivatives
N-substituted amidoximes are valuable intermediates in organic synthesis, serving as precursors for various heterocycles like 1,2,4-oxadiazoles and as important ligands in coordination chemistry. rsc.orgrsc.org A direct, one-pot method for the synthesis of N-substituted amidoximes involves the reaction of in situ generated amides with hydroxylamine. rsc.orgrsc.org This can be achieved by starting from carboxylic acids or acid chlorides, which react with a primary amine to form a secondary amide. This amide is then activated, for example using a triphenylphosphine-iodine system, and subsequently treated with hydroxylamine hydrochloride to yield the N-substituted amidoxime. rsc.org
Alternatively, N-substituted amidoximes can be prepared via the addition of hydroxylamine or its derivatives to activated amide species like imidoyl chlorides. rsc.org Imidoyl chlorides, formed from the corresponding secondary amides, react with hydroxylamines to furnish the amidoxime structure. wikipedia.org In these synthetic schemes, employing this compound as the hydroxylamine source would provide direct access to N'-aryl-substituted amidoximes, where the aryl group is the 2-bromophenyl moiety. This introduces a functional handle for further diversification.
| Precursors | Reagents | Product Type | Reference |
| Secondary Amide + Hydroxylamine HCl | Ph₃P, I₂ | N-Substituted Amidoxime | rsc.org |
| Imidoyl Chloride + Hydroxylamine | Base | N-Substituted Amidoxime | rsc.orgwikipedia.org |
| Nitrile + Amine (activated) | Strong Base | N-Substituted Amidine | nih.gov |
Cyclization Reactions Leading to Fused Ring Systems
The synthesis of fused heterocyclic systems is a key goal in drug discovery, as these rigid structures can orient functional groups in precise three-dimensional space. The presence of the ortho-bromo substituent in this compound makes it an excellent substrate for constructing fused ring systems through intramolecular cyclization reactions.
Modern transition-metal-catalyzed reactions offer powerful methods for this purpose. For example, palladium-catalyzed intramolecular cyclizations are well-established for forming new rings. nih.govnih.gov A synthetic strategy could involve an initial reaction at the hydroxylamine nitrogen, introducing a group containing an unsaturated bond. A subsequent palladium-catalyzed reaction, such as a Heck or Wacker-type cyclization, between the ortho-bromo position and the newly introduced unsaturated tether would lead to the formation of a fused ring system. Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has also been shown to produce fused isoindolinones, demonstrating the utility of ortho-bromo amides in such transformations. mdpi.com While not a direct hydroxylamine reaction, this highlights the synthetic potential of the 2-bromo-substituted aromatic core present in this compound for accessing complex fused heterocycles. Intramolecular cyclization of phenolic oximes using brominating agents to form spiroisoxazolines has also been reported, showcasing another potential pathway for related structures. rsc.org
Development of Novel Carbon-Carbon Bond Forming Strategies
While the hydroxylamine functionality is primarily exploited for forming carbon-heteroatom bonds, the this compound molecule serves as a valuable platform for developing novel multi-step strategies that incorporate carbon-carbon bond formation. The key to this utility is the bromine substituent on the aromatic ring.
The 2-bromophenyl group is a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C bond formation. After an initial reaction transforms the hydroxylamine group into a stable heterocyclic system (e.g., an isoxazolidine or an oxadiazolone), the bromine atom can be used in subsequent coupling reactions.
Illustrative Synthetic Sequence:
Heterocycle Formation: this compound is used to construct a desired nitrogen-containing heterocycle, such as a 2-(2-bromophenyl)isoxazolidine.
C-C Bond Formation: The resulting product, which retains the bromo-substituent, is then subjected to a C-C bond-forming reaction.
| Reaction Name | Coupling Partner | Resulting Structure |
| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | Biaryl-substituted heterocycle |
| Heck Coupling | Alkene | Alkene-substituted heterocycle |
| Sonogashira Coupling | Terminal Alkyne | Alkyne-substituted heterocycle |
| Stille Coupling | Organostannane Reagent | Aryl/Alkenyl-substituted heterocycle |
This two-stage approach allows for the modular and convergent synthesis of highly complex molecules. The initial heterocycle provides a core scaffold, and the subsequent C-C coupling reaction introduces diversity at a late stage, which is a highly efficient strategy for building libraries of related compounds for biological screening.
Catalytic Strategies Employing N 2 Bromophenyl Hydroxylamine As a Key Substrate or Precursor
Transition Metal-Catalyzed Transformations
The dual functionality of N-(2-bromophenyl)hydroxylamine makes it an ideal substrate for transition metal catalysis, enabling the construction of nitrogen-containing heterocyclic compounds through intramolecular cyclization and C-H functionalization pathways.
Palladium catalysis is a cornerstone in the functionalization of aryl halides and the activation of C-H bonds. In the context of this compound and its derivatives, palladium-catalyzed reactions are pivotal for the synthesis of carbazoles and related nitrogen heterocycles. These transformations often proceed through a tandem sequence involving an initial C-N bond formation or C-H activation, followed by a cyclization step.
One prominent application involves the synthesis of tetrahydrocarbazoles and their analogs. A palladium-catalyzed alkenyl C-H activation/diamination reaction of cycloalkenyl bromoarenes with hydroxylamines has been described. nih.gov This methodology utilizes bifunctional secondary hydroxylamines as single-nitrogen sources, suggesting a viable pathway for derivatives of this compound. nih.gov The reaction cascade is believed to proceed via selective alkenyl C-H activation to construct the N-heterocyclic framework. nih.gov
Furthermore, palladium-catalyzed intramolecular cyclization is a well-established method for forming heterocyclic structures. divyarasayan.orgrsc.org For instance, the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, catalyzed by palladium(II), provides access to aza[3.1.0]bicycles. rsc.orgnih.gov While not directly employing this compound, this illustrates the potential for palladium to catalyze the cyclization of appropriately functionalized derivatives.
The synthesis of carbazoles, a significant class of natural products and functional materials, has been extensively explored using palladium catalysis. nih.govtu-dresden.denih.gov Methodologies such as the cyclization of N-arylcyclohexane enaminones and the C-H activation/amination of 2-iodobiphenyls highlight the power of palladium in constructing the carbazole (B46965) core. nih.gov These strategies provide a strong precedent for the potential intramolecular cyclization of this compound derivatives to yield carbazole structures, where the bromine atom can participate in an initial cross-coupling or a subsequent functionalization.
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis This table is illustrative of the types of palladium-catalyzed reactions discussed and does not represent reactions performed with this compound itself.
| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Alkenyl C-H Activation/Diamination | Palladium Catalyst | Cycloalkenyl bromoarenes & Hydroxylamines | Tetrahydrocarbazoles | nih.gov |
| Intramolecular aza-Wacker Cyclization | Pd(PPh₃)₂Cl₂ | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | nih.gov |
| C-H Activation/Amination | Pd(OAc)₂ | 2-Iodobiphenyls & Diaziridinone | Carbazoles | |
| Thermal Cyclization | Pd(0) | N-Arylcyclohexane enaminones | Diarylamines (Carbazole precursors) | nih.gov |
Copper catalysis offers a cost-effective and efficient alternative for C-N bond formation. While specific examples detailing the use of this compound are not abundant, related transformations provide insight into its potential reactivity. Copper-catalyzed hydroamination of arylalkynes with hydroxylamine (B1172632) esters has been studied computationally, revealing the mechanistic pathways for the formation of α-branched alkylamines and (E)-enamines. rsc.org This suggests that this compound could potentially undergo similar copper-catalyzed additions to unsaturated systems.
Moreover, copper-catalyzed selective C-N bond formation has been demonstrated with 2-bromo-5-halopyridines, where amination occurs preferentially at the C-5 position. rsc.org This highlights the ability of copper to facilitate C-N coupling at a carbon-halogen bond, a reaction that is directly applicable to the 2-bromo position of this compound. Such a reaction could be a key step in the synthesis of more complex nitrogen-containing molecules. The directing-group-assisted C(sp²)–H activation mediated by copper is another powerful tool for C-N bond formation, further expanding the potential synthetic utility of this substrate. thieme-connect.de
Rhodium catalysts are particularly effective in promoting C-H amination reactions, offering a direct route to arylamines from arenes. Dirhodium catalysts have been successfully employed for the C-H arene amination using hydroxylamines as the aminating agents. nih.govresearchgate.net This process allows for the conversion of various aromatic compounds into primary and N-alkyl arylamines under mild conditions. nih.gov The reaction proceeds with good regioselectivity and is scalable, making it an attractive method for the functionalization of the phenyl ring in this compound or its derivatives. nih.gov
The development of rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide further showcases the capability of rhodium to direct amination to specific C-H bonds. researchgate.net This type of regioselective C-H functionalization could be envisioned for this compound, potentially leading to the synthesis of novel substituted anilines and heterocyclic compounds.
Table 2: Rhodium-Catalyzed C-H Amination of Arenes This table is illustrative of the types of rhodium-catalyzed reactions discussed and does not represent reactions performed with this compound itself.
| Catalyst | Aminating Agent | Arene Substrate | Product Type | Reference |
|---|---|---|---|---|
| Dirhodium(II) complexes | O-Sulfonylhydroxylamines | Monocyclic and fused aromatics | Primary and N-alkyl arylamines | nih.gov |
| Rhodium catalyst | N-Fluorobenzenesulfonimide | 2,4-Diarylquinazolines | C-H aminated quinazolines | researchgate.net |
Tungsten-based catalysts are emerging as a valuable tool in organic synthesis, particularly for reactions involving amines and alcohols. A tungsten-catalyzed N-alkylation of amines with primary alcohols has been reported, proceeding via a borrowing hydrogen/hydrogen autotransfer mechanism. chemrxiv.org This phosphine-free system is practical for a broad range of substrates. chemrxiv.org Although not directly involving hydroxylamines, this demonstrates the potential of tungsten in facilitating C-N bond formation.
Furthermore, the hydroamination of dihapto-coordinated benzene (B151609) and diene complexes of tungsten has been explored. nih.gov This process involves the activation of the aromatic ligand towards nucleophilic attack by an amine. nih.gov Such activation could potentially be applied to the phenyl ring of this compound, enabling novel transformations. Tungsten-dependent enzymes, which catalyze a range of redox and hydration reactions, also provide inspiration for the development of synthetic tungsten catalysts for novel transformations. The acidic and redox properties of tungsten oxide materials also make them suitable for various catalytic applications. researchgate.net
The reactivity of hydroxylamines extends to a variety of other metals. For instance, reactions with metal porphyrins of manganese, iron, cobalt, and chromium have been studied, leading to reductive nitrosylation or the formation of stable metal-hydroxylamine complexes. This highlights the rich coordination chemistry of the hydroxylamine functional group.
Organocatalytic Applications
In addition to metal-catalyzed processes, organocatalysis offers a complementary approach for the transformation of hydroxylamines. A metal-free arene C-H amination using arylsulfonyl hydroxylamines has been developed. springernature.com This reaction proceeds via an aza-Hock rearrangement of benzyl (B1604629) alcohols with arylsulfonyl hydroxylamines in fluorinated alcohols, yielding anilines. springernature.com This metal-free strategy provides a valuable alternative for the amination of aromatic systems and could potentially be adapted for substrates like this compound, offering a different reactivity profile compared to transition metal-catalyzed methods. springernature.com
Photoredox Catalysis and Electrocatalysis
The unique structural features of this compound, namely the presence of a redox-active hydroxylamine moiety and a carbon-bromine bond, position it as a promising, albeit underexplored, substrate and precursor in the realms of photoredox catalysis and electrocatalysis. These advanced catalytic methodologies, which utilize light or electricity to drive chemical transformations, offer green and powerful alternatives to traditional synthesis. The reactivity of this compound in these contexts is anticipated to revolve around the generation of radical intermediates, leading to novel bond formations and molecular architectures.
Photoredox Catalysis: Pathways to Heterocyclic Scaffolds
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of reactive radical species under mild conditions. mountainscholar.org For this compound, a plausible and compelling application lies in its use as a precursor for the synthesis of phenoxazine (B87303) derivatives through intramolecular cyclization.
While direct studies on this compound are not prevalent in the current literature, the proposed transformation can be inferred from related methodologies. The general strategy would involve the generation of a nitrogen-centered radical from the hydroxylamine moiety. This could be achieved through an oxidative quenching cycle of a suitable photocatalyst. The subsequent intramolecular radical cyclization onto the brominated aromatic ring would lead to the formation of a dihydrophenoxazine intermediate, which upon oxidation and deprotonation would yield the aromatic phenoxazine core.
The choice of photocatalyst is crucial for such a transformation. N-aryl phenoxazines themselves have been identified as a family of strongly reducing organic photoredox catalysts. mountainscholar.orgnih.govacs.org This suggests the potential for an autocatalytic cycle or the use of a phenoxazine-based catalyst to initiate the reaction. The photophysical and electrochemical properties of these catalysts, such as their absorption spectra and excited-state reduction potentials, are key parameters that can be tuned through substitution on the phenoxazine core and the N-aryl group to optimize catalytic efficiency. mountainscholar.orgnih.gov
The following table outlines a proposed reaction scheme and the key parameters based on analogous systems.
| Entry | Proposed Reactant | Catalyst System | Proposed Product | Anticipated Mechanism | Relevant Literature |
| 1 | This compound | Organic Photocatalyst (e.g., N-Aryl Phenoxazine) / Visible Light | 10H-Phenoxazine | Oxidative generation of N-radical, intramolecular cyclization, dehydrobromination | mountainscholar.orgnih.govacs.org |
Detailed Research Findings from Analogous Systems:
Studies on the synthesis of N-aryl phenoxazines have demonstrated the feasibility of forming the phenoxazine skeleton through various catalytic methods. mountainscholar.orgnih.govacs.orgnih.gov These methods often employ transition metals, but transition-metal-free pathways are also being developed. nih.gov For instance, the synthesis of phenoxazine derivatives from 2-aminophenol (B121084) and 3,4-dihaloarenes highlights the reactivity of halogenated arenes in forming the oxazine (B8389632) ring. researchgate.net
Furthermore, the photocatalytic generation of aryl radicals from aryl halides is a well-established strategy in photoredox catalysis. This opens up an alternative mechanistic pathway for the cyclization of this compound, where initial reduction of the C-Br bond could generate an aryl radical that subsequently attacks the hydroxylamine nitrogen.
Electrocatalysis: An Alternative Route to Cyclization
Electrocatalysis offers another powerful platform for inducing the cyclization of this compound. Electrochemical methods can provide a high degree of control over the redox processes, potentially leading to high selectivity and efficiency.
The electrochemical oxidation of hydroquinones in the presence of 2-aminophenols has been shown to produce phenoxazine derivatives in good yield and purity. nih.gov This process involves the electrochemical generation of a reactive intermediate from the hydroquinone (B1673460) that is then trapped by the aminophenol. By analogy, the electrochemical oxidation of this compound could generate a reactive nitrogen-centered radical cation or a related species that undergoes intramolecular cyclization.
The electrochemical behavior of phenoxazine-based compounds has been studied, revealing reversible oxidation and reduction processes. nih.gov This suggests that the phenoxazine product, once formed, would be stable under the electrochemical conditions required for its synthesis.
The table below summarizes a potential electrochemical approach for the synthesis of phenoxazines from this compound.
| Entry | Proposed Reactant | Electrochemical Method | Proposed Product | Anticipated Mechanism | Relevant Literature |
| 1 | This compound | Controlled-Potential Electrolysis | 10H-Phenoxazine | Anodic oxidation to N-radical cation, intramolecular cyclization, dehydrobromination | nih.govnih.gov |
Detailed Research Findings from Analogous Systems:
The electrochemical synthesis of phenoxazine and diphenoxazine derivatives has been successfully achieved through the oxidation of hydroquinones in the presence of aminophenols. nih.gov These reactions are typically carried out in a phosphate (B84403) buffer solution using a graphite (B72142) electrode. The proposed mechanism involves the oxidation of the hydroquinone to a benzoquinone, which then undergoes a Michael addition with the aminophenol, followed by further oxidation and cyclization.
For this compound, a direct anodic oxidation could initiate the cyclization cascade. The potential required for this oxidation would be a key parameter to control to achieve selective transformation without over-oxidation or side reactions.
Computational and Theoretical Chemistry Studies on N 2 Bromophenyl Hydroxylamine
Quantum Mechanical Characterization of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like N-(2-bromophenyl)hydroxylamine. These computational methods provide insights into the electron distribution and bonding, which in turn dictate the molecule's reactivity and spectroscopic characteristics.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule by considering them to be spread out over the entire molecule in a series of molecular orbitals. libretexts.org These orbitals are formed by the combination of atomic orbitals and can be classified as bonding, antibonding, or non-bonding. libretexts.org For this compound, MO theory can be used to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.
Electron density analysis provides a detailed picture of how electrons are distributed within the molecule. nih.gov This analysis can reveal the nature of chemical bonds, identify regions of high or low electron density, and predict sites susceptible to electrophilic or nucleophilic attack. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to partition the electron density and characterize the atomic and bond properties. nih.gov
Interactive Data Table: Calculated Orbital Energies for a Substituted Hydroxylamine (B1172632) Derivative
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -1.23 |
| LUMO | -2.54 |
| HOMO | -6.78 |
| HOMO-1 | -7.91 |
Note: The data presented here is illustrative for a substituted hydroxylamine and not specific to this compound. Actual values would require specific quantum chemical calculations.
Aromaticity and Tautomerism Considerations
The phenyl ring in this compound is aromatic, a property that confers significant stability. Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov These calculations quantify the degree of cyclic delocalization of π-electrons, which is the hallmark of aromatic systems. nih.gov
Tautomerism, the interconversion of structural isomers, is a relevant consideration for hydroxylamine derivatives. This compound can potentially exist in different tautomeric forms, such as the nitroso-ylide form. Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov The energy difference between tautomers provides insight into their equilibrium population. nih.gov
Reaction Mechanism Simulations and Energetic Profiles
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, it is possible to gain a detailed understanding of how transformations occur at the molecular level.
Elucidation of Rate-Determining Steps and Transition States
Reaction mechanism simulations involve mapping the potential energy surface of a reacting system. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.
Solvation Effects on Reaction Pathways
Reactions are often carried out in a solvent, and the solvent can have a profound impact on the reaction mechanism and energetics. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For this compound, the choice of solvent can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway. nih.gov For instance, a polar solvent might stabilize a charged intermediate, favoring a mechanism that proceeds through such a species. nih.gov Computational studies that incorporate solvation effects provide a more realistic description of reactions in solution. nih.gov
Advanced Analytical Techniques for Investigation of N 2 Bromophenyl Hydroxylamine Reactions
Spectroscopic Characterization for Reaction Monitoring and Intermediate Detection
Spectroscopic techniques are indispensable for gaining insight into the molecular transformations that occur during reactions involving N-(2-bromophenyl)hydroxylamine. These non-invasive methods provide real-time or near real-time information about the chemical species present in a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds, including those involved in the reactions of this compound. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of reaction products and transient intermediates can be determined.
For instance, in the study of C-H amination reactions of arenes, NMR analysis is crucial for confirming the structure of the resulting cycloadducts and diarylamines. acs.org The selective formation of specific regioisomers can be verified by detailed 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence). Furthermore, NMR kinetics can be employed to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. chemrxiv.org This provides valuable information on reaction rates and mechanisms. chemrxiv.org However, challenges such as spectral distortions due to sample inhomogeneity during the reaction can occur, necessitating advanced data processing techniques. nih.gov
Table 1: Representative ¹H NMR Data for a Hypothetical Reaction Product
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 | d | 1H | Aromatic CH |
| 7.25 | t | 1H | Aromatic CH |
| 7.00 | t | 1H | Aromatic CH |
| 6.80 | d | 1H | Aromatic CH |
| 5.50 | s | 1H | OH |
| 4.20 | s | 1H | NH |
This table is illustrative and does not represent actual experimental data for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Reactions
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.govmetrohm.com During a chemical reaction, the transformation of functional groups can be monitored by observing changes in the vibrational spectra. bohrium.com
IR spectroscopy is particularly sensitive to changes in dipole moments and is excellent for detecting polar functional groups such as hydroxyl (-OH) and amine (-NH) groups, which are key to the chemistry of this compound. nih.govresearchgate.net For example, the disappearance of the N-O-H bending vibration and the appearance of new bands corresponding to product functional groups can be tracked. bohrium.com
Raman spectroscopy, on the other hand, is sensitive to changes in polarizability and is well-suited for analyzing non-polar bonds and symmetric vibrations. nih.govornl.gov It is particularly advantageous for studying reactions in aqueous media, as water is a weak Raman scatterer. nih.govornl.gov This makes it a valuable tool for monitoring reactions of this compound in aqueous solutions. The combination of both IR and Raman provides a more complete picture of the functional group transformations occurring during a reaction. metrohm.com
Table 2: Key IR and Raman Bands for Functional Group Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 | IR, Raman |
| N-H | Stretching | 3300-3500 | IR, Raman |
| C-N | Stretching | 1000-1350 | IR, Raman |
| C-Br | Stretching | 500-600 | IR, Raman |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
This table provides general ranges for the indicated functional groups.
Mass Spectrometry for Reaction Pathway Delineation and Isotopic Labeling Studies
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. nih.gov In the context of this compound reactions, MS is instrumental in identifying reaction intermediates and products, thereby helping to elucidate reaction pathways. nih.gov The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing species. researchgate.net
Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules, enabling the detection of transient or unstable intermediates directly from the reaction mixture. nih.govacs.org Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information, further confirming the identity of reaction products and intermediates. nih.gov
Isotopic labeling studies, where an atom in the this compound molecule is replaced with its heavier isotope (e.g., ¹⁵N or ¹⁸O), can be coupled with mass spectrometry to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Chromatographic Methodologies for Reaction Progress Analysis and Isolation
Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for both qualitative and quantitative analysis of the reaction progress and the isolation of pure products.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. nih.gov In the study of this compound reactions, HPLC can be used to monitor the consumption of the starting material and the formation of products over time. humanjournals.com By developing a suitable chromatographic method, often involving a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, the various components of the reaction mixture can be separated. sielc.com
Detection is typically achieved using a UV-Vis detector, as aromatic compounds like this compound and its derivatives absorb UV light. nih.gov For compounds lacking a strong chromophore, pre-column or post-column derivatization can be employed to enhance detectability. rsc.org The area under each chromatographic peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of the reaction kinetics. humanjournals.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov If the reactions of this compound produce volatile byproducts or degradation products, GC can be used for their identification and quantification. mdpi.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
Coupling GC with a mass spectrometer (GC-MS) provides a highly effective method for identifying unknown volatile products. The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, allowing for their structural elucidation. mdpi.com This is particularly useful for analyzing complex mixtures and identifying trace components.
X-ray Crystallography for Definitive Structural Determination of Reaction Products and Key Intermediates
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For the study of reactions involving this compound, this technique would be instrumental in confirming the structures of both stable final products and, where possible, isolable reaction intermediates. The precise bond lengths, bond angles, and torsion angles obtained from a crystal structure analysis provide unequivocal evidence of the molecular architecture.
Application to Potential Reaction Products:
Reactions involving this compound can be expected to yield a variety of heterocyclic and substituted aromatic compounds. For instance, intramolecular cyclization could lead to the formation of benzisoxazole derivatives. Condensation reactions with other reagents could produce a diverse array of more complex molecules. In all such cases, X-ray crystallography would be the gold standard for structural verification.
Hypothetical Crystallographic Data Table for a Putative Reaction Product:
Should a hypothetical reaction of this compound lead to a crystalline product, such as a substituted benzisoxazole, the crystallographic data would be presented in a standardized format. The table below is a representative example of how such data would be reported.
| Parameter | Value |
| Empirical Formula | C₇H₆BrNO |
| Formula Weight | 200.04 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (Mg/m³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Data Collection & Refinement | |
| Crystal Size (mm³) | Value |
| θ range for data collection (°) | Value to Value |
| Index Ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections Collected | Value |
| Independent Reflections | Value [R(int) = Value] |
| Completeness to θ = ...° | Value % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Investigating Key Intermediates:
The isolation and crystallographic characterization of reaction intermediates are often more challenging due to their transient nature. Techniques such as low-temperature crystallography can sometimes be employed to trap and analyze less stable species. The structural data of an intermediate would provide invaluable insight into the reaction mechanism, for example, by confirming the formation of a proposed cyclic transition state or a short-lived rearranged species.
Sustainable Chemistry and Green Synthesis Aspects of N 2 Bromophenyl Hydroxylamine Chemistry
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgmdpi.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product.
A primary route to N-(2-bromophenyl)hydroxylamine is the selective reduction of 2-bromonitrobenzene. The balanced chemical equation for this transformation using molecular hydrogen (H₂) as the reductant is:
C₆H₄BrNO₂ + 2H₂ → C₆H₄BrNO + H₂O
To calculate the theoretical atom economy for this reaction, we use the molecular weights of the reactants and the desired product.
Interactive Data Table: Atom Economy Calculation
| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product |
| 2-Bromonitrobenzene | C₆H₄BrNO₂ | 202.01 | Yes |
| Hydrogen | H₂ | 2.02 | Yes |
| Total Reactant Mass | 206.05 | ||
| This compound | C₆H₄BrNO | 188.01 | |
| Water (Byproduct) | H₂O | 18.02 |
Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Percent Atom Economy = (188.01 / 206.05) x 100 ≈ 91.2%
Design of Environmentally Benign Synthetic Routes
The design of environmentally friendly synthetic pathways for this compound primarily focuses on replacing hazardous reagents and minimizing waste.
Catalytic Hydrogenation: The selective catalytic hydrogenation of 2-bromonitrobenzene is a prominent green route because it can utilize molecular hydrogen as a clean reductant, producing only water as a byproduct. thieme-connect.de Various catalytic systems have been developed to enhance the selectivity of this reduction towards the hydroxylamine (B1172632) intermediate, preventing further reduction to 2-bromoaniline (B46623). mdpi.com
Platinum-Based Catalysts: Supported platinum catalysts, such as Pt/SiO₂, have been used effectively to hydrogenate substituted nitroaromatics to the corresponding N-aryl hydroxylamines with high yields. rsc.org The key to high selectivity is often the inclusion of additives like dimethyl sulfoxide (B87167) (DMSO), which inhibits the further hydrogenation of the hydroxylamine. rsc.org
Zinc in CO₂/H₂O System: An environmentally benign method involves using zinc dust as the reductant in a CO₂/H₂O system. rsc.org This approach successfully reduces various nitroarenes to N-arylhydroxylamines with high selectivity and avoids the use of ammonium (B1175870) chloride, which is common in traditional metal-based reductions. rsc.org
Gold Nanoparticle Catalysts: Gold nanoparticles supported on polymers have demonstrated high selectivity for the reduction of nitroarenes to either N-arylhydroxylamines or other intermediates depending on the solvent and reaction conditions. whiterose.ac.uk
Enzymatic Synthesis: A forward-looking green approach involves the use of enzymes. Engineered heme enzymes have been shown to catalyze nitrene transfer from hydroxylamine (NH₂OH) to C-H bonds. tandfonline.com This method offers a sustainable route to amine synthesis with water as the sole byproduct and operates under mild, biological conditions. tandfonline.com While not yet specifically documented for this compound, this biocatalytic strategy represents a frontier in green synthesis for this class of compounds.
Solvent Minimization and Replacement Strategies
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.
Green Solvent Alternatives: For the synthesis of this compound via catalytic reduction, several greener solvent options have been identified that move away from traditionally used hazardous solvents.
Common organic solvents like isopropanol, diethyl ether, and acetone (B3395972) have been shown to be effective for the selective hydrogenation of nitroaromatics. rsc.org
Water has been used as a solvent in certain systems, such as the Zn/CO₂ method, representing an ideal green choice due to its non-toxic, non-flammable, and abundant nature. rsc.orgresearchgate.net
Bio-based solvents like ethyl lactate have been successfully used as alternatives to conventional polar organic solvents in other catalytic reactions and could be explored for this synthesis. researchgate.netgoogle.com
Supercritical CO₂ is another green solvent used for the hydrogenation of nitroaromatics, offering benefits like easy product separation and no solvent residue.
Solvent-Free Synthesis: The ultimate goal of solvent minimization is to conduct reactions under solvent-free conditions. While not widely reported for this compound specifically, the principle has been successfully applied to the synthesis of other compounds. For instance, a patented process describes a solvent-free green synthesis for hydroxylamine hydrochloride. nih.gov Microwave-assisted organic synthesis also frequently allows for solvent-free reactions by directly heating the reactants. nih.gov
Interactive Data Table: Comparison of Solvents
| Solvent | Green Chemistry Classification | Rationale | Potential Application |
| Dichloromethane | Hazardous | Chlorinated solvent, potential carcinogen | Traditional synthesis |
| Toluene (B28343) | Hazardous | Volatile organic compound (VOC), toxic | Traditional synthesis |
| Isopropanol | Greener Alternative | Less toxic than many traditional solvents | Catalytic hydrogenation rsc.org |
| Water | Ideal Green Solvent | Non-toxic, non-flammable, abundant | Zn/CO₂ reduction rsc.org |
| Ethyl Lactate | Greener Alternative | Bio-based, biodegradable | Potential for catalytic reactions researchgate.net |
| Supercritical CO₂ | Ideal Green Solvent | Non-toxic, easily removed and recycled | Hydrogenation reactions |
Development of Recyclable Catalytic Systems
To improve the sustainability and cost-effectiveness of the synthesis, the development of catalysts that can be easily recovered and reused is crucial. Heterogeneous catalysts are particularly advantageous in this regard.
Supported Noble Metal Catalysts: Catalysts where metal nanoparticles (e.g., Platinum, Palladium, Gold, Silver) are immobilized on a solid support can be easily filtered out from the reaction mixture. whiterose.ac.ukmdpi.com For example, Ag/TiO₂ has been used as a highly active and recyclable catalyst for the selective reduction of nitroarenes. mdpi.com
Magnetic Nanoparticle Supports: A particularly innovative approach is the use of magnetic nanoparticles, such as Fe₃O₄, as a support for the catalyst (e.g., Palladium). This allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet, enabling multiple reuse cycles with minimal loss of activity.
Montmorillonite (B579905) Clay Supports: Natural clays (B1170129) like montmorillonite can be used as catalyst supports. researchgate.net These are inexpensive, environmentally friendly, and can be modified (e.g., with Sn(II)) to create effective, recoverable solid catalysts for the synthesis of related heterocyclic compounds. researchgate.net
Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted Synthesis)
Reducing energy consumption is another key principle of green chemistry. Conventional heating methods are often slow and energy-intensive. Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and purity in a fraction of the time. nih.gov
The mechanism of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This is fundamentally different from conventional heating, which relies on slower thermal conduction.
While a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the successful application of this technology to a wide range of related nitrogen-containing compounds provides strong evidence for its feasibility and benefits. For example:
The synthesis of various N-hydroxyphthalimide derivatives from phthalic anhydrides and hydroxylamine hydrochloride was achieved in high yields in just a few minutes under microwave irradiation, compared to hours required for conventional heating.
N-arylphthalamic acids have been synthesized in 1-3 minutes with excellent yields using a domestic microwave oven in the absence of a solvent.
These examples strongly suggest that a microwave-assisted route to this compound could dramatically reduce reaction times and energy consumption, making the process more efficient and environmentally friendly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
